molecular formula C28H25N3O5S B2859172 2-({[2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-3-(3-methoxyphenyl)-3,4-dihydroquinazolin-4-one CAS No. 1114646-90-0

2-({[2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-3-(3-methoxyphenyl)-3,4-dihydroquinazolin-4-one

Cat. No.: B2859172
CAS No.: 1114646-90-0
M. Wt: 515.58
InChI Key: MMPXNLQYLDWFFL-UHFFFAOYSA-N
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Description

This compound is a quinazolinone derivative featuring a 1,3-oxazole moiety substituted with 2,3-dimethoxyphenyl and methyl groups at positions 2 and 5, respectively. The sulfanyl linker at position 2 of the quinazolinone core connects to the oxazole-methyl group, while a 3-methoxyphenyl substituent is attached at position 2. Quinazolinones are known for diverse biological activities, including analgesic, anti-inflammatory, and enzyme inhibitory properties .

Properties

IUPAC Name

2-[[2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methylsulfanyl]-3-(3-methoxyphenyl)quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H25N3O5S/c1-17-23(29-26(36-17)21-12-8-14-24(34-3)25(21)35-4)16-37-28-30-22-13-6-5-11-20(22)27(32)31(28)18-9-7-10-19(15-18)33-2/h5-15H,16H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMPXNLQYLDWFFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C2=C(C(=CC=C2)OC)OC)CSC3=NC4=CC=CC=C4C(=O)N3C5=CC(=CC=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H25N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

515.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Variations

The compound shares a quinazolin-4-one core with several analogs, but its substituents distinguish it:

  • 3-(3-Methoxyphenyl)-2-Methylsulfanyl-3H-Quinazolin-4-One (Compound 4 in ):
    This analog replaces the oxazole-methylsulfanyl group with a simpler methylsulfanyl moiety. The absence of the 1,3-oxazole ring reduces molecular complexity and may alter pharmacokinetic properties, such as solubility and metabolic stability .
  • 4l (): A bis-quinazolinone with tetrahydroquinazolin-4-one cores and 4-methoxyphenyl substituents. The dimeric structure and lack of an oxazole-sulfanyl linker suggest divergent binding modes compared to the target compound .
  • Dihydrooxadiazolylmethylsulfanylquinazolin-4(3H)-ones ():
    These derivatives feature oxadiazole-thione substituents instead of 1,3-oxazole groups. The oxadiazole ring’s electronic properties may influence hydrogen-bonding interactions with biological targets .

Physicochemical Properties

Property Target Compound Compound 4l 3-(3-Methoxyphenyl)-2-Methylsulfanyl Derivative
Melting Point Not reported 228–230°C Not reported
Key Functional Groups 1,3-Oxazole, sulfanyl linker Bis-quinazolinone, 4-methoxyphenyl Methylsulfanyl, 3-methoxyphenyl
Molecular Complexity High Very high Moderate

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